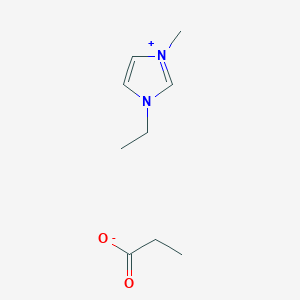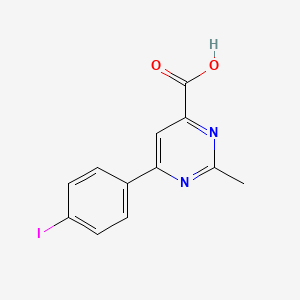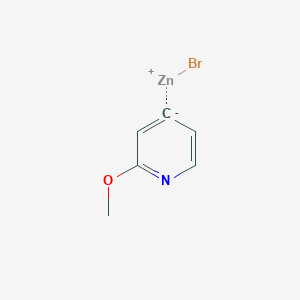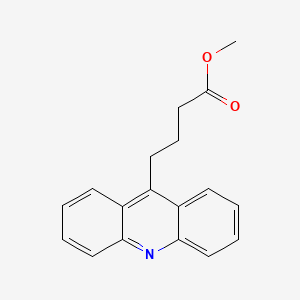
Dbco-AF488
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dbco-AF488, also known as Alexa Fluor 488-DBCO, is a fluorescent dye that is widely used in biological and chemical research. This compound is a conjugate of dibenzocyclooctyne (DBCO) and Alexa Fluor 488, a bright, green-fluorescent dye. This compound is particularly useful for labeling azide-containing biomolecules through copper-free click chemistry, making it an essential tool for bioorthogonal reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-AF488 involves the conjugation of dibenzocyclooctyne (DBCO) with Alexa Fluor 488. The reaction typically occurs under mild conditions without the need for a copper catalyst, which is advantageous for biological applications. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and shelf life .
Analyse Des Réactions Chimiques
Types of Reactions
Dbco-AF488 primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the covalent coupling of azide-containing biomolecules without the need for a copper catalyst .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-functionalized compounds or biomolecules. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents such as DMSO or DMF .
Major Products
The major products formed from reactions involving this compound are stable triazole linkages. These linkages are highly stable and do not interfere with the biological activity of the labeled biomolecules .
Applications De Recherche Scientifique
Dbco-AF488 has a wide range of applications in scientific research:
Chemistry: Used for labeling and detecting azide-containing compounds in various chemical reactions.
Biology: Employed in live-cell imaging and flow cytometry to label and track biomolecules within cells and tissues.
Medicine: Utilized in diagnostic assays and therapeutic research to study the interactions and functions of biomolecules.
Industry: Applied in the development of biosensors and other analytical tools for detecting specific biomolecules
Mécanisme D'action
Dbco-AF488 exerts its effects through bioorthogonal click chemistry. The DBCO moiety reacts with azide groups to form a stable triazole linkage, allowing for the specific labeling of azide-containing biomolecules. This reaction is highly efficient and does not require a copper catalyst, making it suitable for use in living systems .
Comparaison Avec Des Composés Similaires
Dbco-AF488 is unique due to its high reactivity and specificity in copper-free click chemistry. Similar compounds include:
FAM-DBCO: Another fluorescent dye used for labeling azide-containing biomolecules.
Atto 488-DBCO: A green-fluorescent dye similar to this compound but with different spectral properties.
CF 488A-DBCO: A dye with similar applications but different chemical structure and properties.
This compound stands out due to its bright fluorescence, photostability, and hydrophilicity, making it highly suitable for various biological and chemical applications .
Propriétés
Formule moléculaire |
C39H28N4O11S2 |
|---|---|
Poids moléculaire |
792.8 g/mol |
Nom IUPAC |
3-amino-6-azaniumylidene-9-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C39H28N4O11S2/c40-29-15-13-26-33(27-14-16-30(41)37(56(51,52)53)35(27)54-34(26)36(29)55(48,49)50)25-12-11-23(19-28(25)39(46)47)38(45)42-18-17-32(44)43-20-24-7-2-1-5-21(24)9-10-22-6-3-4-8-31(22)43/h1-8,11-16,19,40H,17-18,20,41H2,(H,42,45)(H,46,47)(H,48,49,50)(H,51,52,53) |
Clé InChI |
BNVKILBVLFUYQW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[NH2+])C(=C6OC7=C5C=CC(=C7S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B14883529.png)


![4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883546.png)

![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14883567.png)




![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester](/img/structure/B14883605.png)

